molecular formula C17H18N2O3 B2855120 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one CAS No. 1104729-21-6

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one

Cat. No.: B2855120
CAS No.: 1104729-21-6
M. Wt: 298.342
InChI Key: VHHWSQCBSRWAMI-UHFFFAOYSA-N
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Description

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one: is an organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one typically involves the following steps:

    Formation of 3-Methoxy-2-naphthoic Acid: This can be achieved by methylation of 3-hydroxy-2-naphthoic acid using iodomethane in the presence of a base such as potassium carbonate.

    Conversion to 3-Methoxy-2-naphthoyl Chloride: The 3-methoxy-2-naphthoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Acylation of 3-Methylpiperazine: The 3-methoxy-2-naphthoyl chloride is reacted with 3-methylpiperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one: undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the naphthoyl moiety can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(3-Hydroxy-2-naphthoyl)-3-methylpiperazin-2-one.

    Reduction: Formation of 4-(3-Methoxy-2-naphthyl)-3-methylpiperazin-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-naphthoic Acid: Similar structure but lacks the piperazine ring.

    4-(3-Methoxy-2-naphthoyl)morpholine: Similar structure but contains a morpholine ring instead of a piperazine ring.

    4-(3-Methoxy-2-naphthoyl)-3,4-dihydro-2(1H)-quinoxalinone: Contains a quinoxalinone ring instead of a piperazine ring.

Uniqueness

  • The presence of both a methoxy-substituted naphthalene ring and a methyl-substituted piperazine ring makes 4-(3-Methoxy-2-naphthoyl)-3-methylpiperazin-2-one unique. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(3-methoxynaphthalene-2-carbonyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-16(20)18-7-8-19(11)17(21)14-9-12-5-3-4-6-13(12)10-15(14)22-2/h3-6,9-11H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHWSQCBSRWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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